molecular formula C14H16N8O B2997138 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2310154-03-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2997138
CAS RN: 2310154-03-9
M. Wt: 312.337
InChI Key: QAASHGWJNOIRJN-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16N8O and its molecular weight is 312.337. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those containing triazole, pyridazine, and pyrimidine moieties, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties. For example, the reactivity of 1,2,3-triazole-substituted vinamidines (1-azabutadienes) was investigated to obtain new pyrazole, di-1,2,3-triazole, and amino-1,2,3-triazole derivatives, leading to the formation of new pyridazine derivatives through Diels-Alder reactions with inverse electronic demand (Bátori, S., Bokotey, S., & Messmer, A., 2012). This demonstrates the compound's potential utility in creating new molecules with possible pharmacological applications.

Anticancer and Antioxidant Agents

N-Acyl imidates reacting with heterocyclic amines, including triazole and pyrazole derivatives, resulted in the synthesis of compounds with significant anticancer and antioxidant activities. Specifically, derivatives such as [1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamine exhibited moderate anti-proliferation potential against cancer cell lines, with some showing higher antioxidant activity than widely used reference antioxidants (Bekircan, O., Küxük, M., Kahveci, B., & Kolaylı, S., 2005). This highlights the importance of such heterocyclic frameworks in developing new therapeutic agents.

Antimicrobial Activities

The synthesis and reactions of triazolopyrimidin-ones and their derivatives have been explored for their antimicrobial potential. Enaminone-based reactions, for example, have led to the creation of azolopyrimidines with notable antibacterial activities, showcasing the utility of these compounds in addressing microbial resistance (Farghaly, T., 2008). This indicates potential research applications of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide in developing new antimicrobial agents.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function of these targets and leading to changes in cellular processes.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory activity) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Based on the pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth (anticancer activity), killing or inhibiting the growth of microbes (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activity), neutralizing reactive oxygen species (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting the activity of various enzymes (enzyme inhibitory activity) .

properties

IUPAC Name

N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O/c1-19-6-10(5-16-19)14(23)20(2)11-7-21(8-11)13-4-3-12-17-15-9-22(12)18-13/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAASHGWJNOIRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide

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